![molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4](/img/structure/B561775.png)
4-(Chloromethyl]benzyl Methanethiosulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)benzyl Methanethiosulfonate is a chemical compound with the molecular formula C9H11ClO2S2 and a molecular weight of 250.77 g/mol . This compound is known for its reactivity with thiols to form mixed disulfides . It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of 4-(Chloromethyl)benzyl Methanethiosulfonate typically involves the reaction of 4-(Chloromethyl)benzyl chloride with methanethiosulfonate under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with thiols to form mixed disulfides.
Oxidation and Reduction:
Common Reagents and Conditions: Thiols are commonly used reagents for substitution reactions.
Major Products: The primary product of its reaction with thiols is mixed disulfides.
Scientific Research Applications
4-(Chloromethyl)benzyl Methanethiosulfonate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 4-(Chloromethyl)benzyl Methanethiosulfonate involves its reactivity with thiols to form mixed disulfides . This reaction is specific and rapid, making it a valuable tool for studying thiol-disulfide exchange reactions. The molecular targets are typically thiol-containing compounds, and the pathways involved include the formation of disulfide bonds .
Comparison with Similar Compounds
4-(Chloromethyl)benzyl Methanethiosulfonate can be compared with other thiol-reactive compounds such as:
N-Ethylmaleimide: Another thiol-reactive compound used in biochemical research.
Iodoacetamide: Commonly used for alkylating thiol groups in proteins.
Ellman’s Reagent (5,5’-Dithiobis(2-nitrobenzoic acid)): Used to quantify thiol groups in a sample.
What sets 4-(Chloromethyl)benzyl Methanethiosulfonate apart is its specific and rapid reaction with thiols to form mixed disulfides, making it particularly useful for studying thiol-disulfide exchange reactions .
Properties
IUPAC Name |
[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCIWHTYSDAYILX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=S)OCC1=CC=C(C=C1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
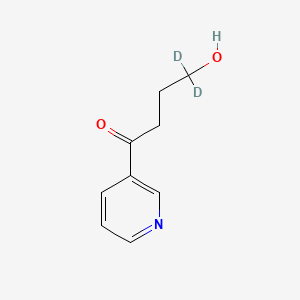

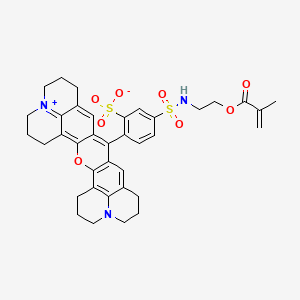
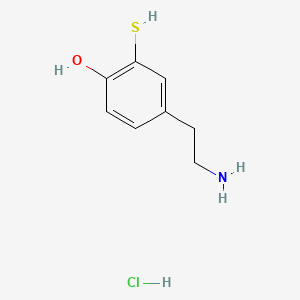

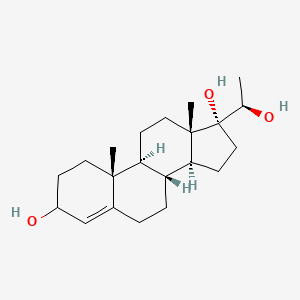

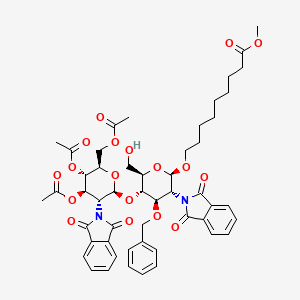
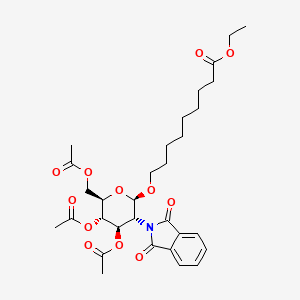
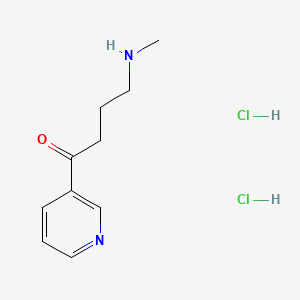
![[(2R,3S,4S,5R,6R)-6-[[(4aR,6S,7R,8R,8aR)-7-acetamido-6-methoxy-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B561709.png)
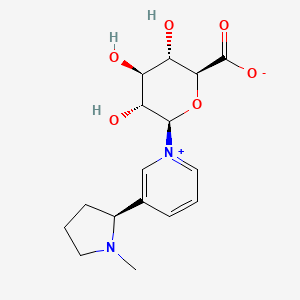
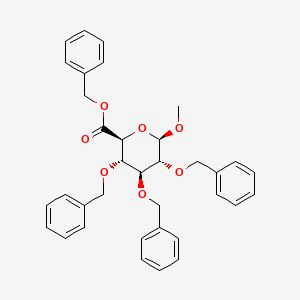
![2-[N2-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-N6-(6-biotinamidocaproyl)-L-lysinyl]ethyl Methanethiosulfonate](/img/structure/B561715.png)
